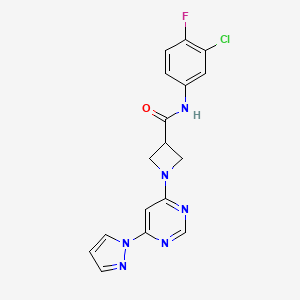

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

Description

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety and an azetidine carboxamide group. This structural framework is common in kinase inhibitors and other therapeutic agents, where the pyrimidine-pyrazole system may act as a hinge-binding motif for enzyme interactions .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN6O/c18-13-6-12(2-3-14(13)19)23-17(26)11-8-24(9-11)15-7-16(21-10-20-15)25-5-1-4-22-25/h1-7,10-11H,8-9H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDYYNQCHVMACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C20H22ClF2N7O

- Molecular Weight : 442.88 g/mol

- IUPAC Name : this compound

The compound exhibits biological activity through various mechanisms, particularly targeting specific enzymes and receptors involved in disease pathways. Notably, it has shown promise in inhibiting certain kinases and modulating signaling pathways associated with cancer proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 4.5 | Targeting mitochondrial pathways |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the activation of caspases and modulation of mitochondrial function.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screening against various bacterial strains indicates promising activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 10 |

This suggests that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced anticancer activity when modified with different substituents. The research focused on structural optimization to improve binding affinity to target proteins involved in cancer progression .

Study on Antimicrobial Efficacy

In another study, researchers evaluated the compound against Mycobacterium tuberculosis and found it to be effective at low concentrations. The study emphasized the importance of further exploring its mechanism of action to understand how it disrupts bacterial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 1-(6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)-N-(2-(3,5-Dimethylphenoxy)Ethyl)Azetidine-3-Carboxamide

- Key Structural Differences: The target compound has a 3-chloro-4-fluorophenyl group, while Compound A substitutes this with a 2-(3,5-dimethylphenoxy)ethyl chain. The phenoxyethyl group in Compound A introduces an ether linkage and bulkier aromatic substitution.

- Hypothesized Properties: Solubility: The chloro-fluoro substitution in the target compound likely reduces aqueous solubility compared to Compound A’s phenoxyethyl group, which may engage in hydrogen bonding via the ether oxygen. Metabolic Stability: The electron-withdrawing chloro and fluoro groups in the target compound could slow oxidative metabolism, whereas Compound A’s alkylphenoxy chain may undergo O-dealkylation, increasing metabolic liability .

Compound B: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

Key Structural Differences :

- Compound B replaces the pyrimidine core with a pyrazolo[3,4-b]pyridine scaffold.

- The azetidine carboxamide is absent; instead, a methyl-substituted pyrazole is linked to the carboxamide.

Hypothesized Properties :

- Target Selectivity : The pyrimidine-pyrazole system in the target compound is more likely to interact with kinase ATP-binding pockets, whereas Compound B’s fused pyrazolopyridine may target alternative enzymatic sites.

- Molecular Weight : Compound B has a higher molecular weight (374.4 g/mol) compared to the target compound (estimated ~380–400 g/mol), which could influence permeability and bioavailability .

Comparative Data Table

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Pyrimidine-pyrazole | Pyrimidine-pyrazole | Pyrazolo[3,4-b]pyridine |

| Substituent | 3-Chloro-4-fluorophenyl | 2-(3,5-Dimethylphenoxy)ethyl | 1-Ethyl-3-methylpyrazole |

| Molecular Weight (g/mol) | ~380–400 (estimated) | ~390–410 (estimated) | 374.4 |

| Solubility | Moderate (lipophilic substituents) | Higher (polar ether linkage) | Low (bulky fused ring) |

| Hypothesized Target | Kinases (e.g., JAK, EGFR) | Kinases or GPCRs | Enzymes with larger binding pockets |

Research Implications

- Halogen Bonding : The 3-chloro-4-fluorophenyl group in the target compound may engage in halogen bonding with target proteins, a feature absent in Compounds A and B .

- Pharmacokinetics : The chloro-fluoro aromatic system likely enhances blood-brain barrier penetration compared to Compound A’s polar substituents, making the target compound a candidate for CNS-targeted therapies.

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing the compound?

The synthesis involves multi-step organic reactions, including heterocyclic ring formation, coupling, and functional group modifications. A representative approach (adapted from related compounds) includes:

- Step 1 : Cyclization of a pyridine derivative with hydrazine at 110°C for 16 hours to form the pyrazole core (yield: 29%) .

- Step 2 : Protection of reactive groups using Boc2O and DMAP in DMF (yield: 88%) .

- Step 3 : Palladium-catalyzed coupling (Pd2(dba)3, XPhos) with 3-chloro-4-fluorophenylamine at 100°C under nitrogen (yield: 70%) . Challenges : Low yields in cyclization steps require optimization of temperature and stoichiometry. Catalyst selection (e.g., Pd vs. Cu) impacts coupling efficiency .

Q. How is the compound’s structural integrity validated post-synthesis?

Structural confirmation employs:

- ¹H/¹³C NMR : Assign peaks to pyrazole (δ 8.8–9.0 ppm), pyrimidine (δ 7.5–8.2 ppm), and azetidine (δ 3.5–4.5 ppm) protons .

- HRMS : Molecular ion [M+H]+ matches calculated mass (e.g., m/z 340.347 for C15H16N8O2 in analogs) .

- IR Spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize assays aligned with structural analogs:

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding mimicry .

- Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .

- Solubility : Assess in PBS/DMSO mixtures to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Modifications : Replace pyrimidine with pyridine or vary substituents (e.g., Cl vs. F on phenyl) to alter target affinity .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding to kinase active sites .

- Data correlation : Compare IC50 values with substituent electronegativity/logP to identify pharmacophore requirements .

Q. How to resolve contradictions in biological activity across assays?

- Orthogonal validation : Replicate results using SPR (binding affinity) and Western blot (target phosphorylation) .

- Purity checks : Use HPLC-MS to rule out impurities (>95% purity required) .

- Cell permeability : Measure intracellular concentrations via LC-MS to confirm target engagement .

Q. What computational strategies improve reaction design for synthesis?

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and predict optimal reaction pathways (e.g., coupling step activation energy) .

- Machine learning : Train models on reaction databases to recommend catalysts/solvents (e.g., XPhos for Buchwald-Hartwig couplings) .

Q. How to troubleshoot low yields in the final coupling step?

- Catalyst screening : Compare Pd2(dba)3, Pd(OAc)2, or Ni catalysts for efficiency .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene .

- Inert conditions : Ensure rigorous nitrogen purging to prevent catalyst oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.